Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Mechanism of Action
Target of Action
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is a synthetic compound that has been found to bind with high affinity to multiple receptors . The primary targets of this compound are yet to be fully identified due to the complexity of its structure and the broad spectrum of its biological activities .
Mode of Action
The interaction of this compound with its targets results in a variety of biological responses. The compound’s mode of action is believed to be related to its ability to bind to these targets and induce changes in their function . .
Biochemical Pathways
This compound is known to affect several biochemical pathways. Its broad-spectrum biological activities suggest that it may interact with multiple pathways, leading to diverse downstream effects
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its broad-spectrum biological activities . These effects are likely to be the result of the compound’s interactions with its various targets and its impact on multiple biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological conditions under which the compound is administered, as well as the presence of other compounds that may interact with this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the reaction between phthalic anhydride, naphtho[2,3-c]furan-1,3-dione, methyl benzoate, and benzoic acid under a nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is utilized in the production of dyes, pigments, and polymer additives.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)cinnamamide
- N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide
- N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Uniqueness
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its isoindoline nucleus and specific substitution pattern make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 4-[(2-methyl-1,3-dioxoisoindol-4-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-16(22)12-4-3-5-13(14(12)17(20)23)19-15(21)10-6-8-11(9-7-10)18(24)25-2/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRIKXAFGTZSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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